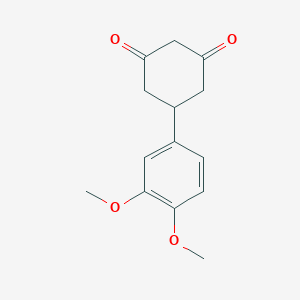

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Description

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKIDJHFWYGNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357552 | |

| Record name | 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190064-28-9 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190064-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to a plausible and robust synthetic pathway for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione, a molecule of interest for further research and development. The proposed synthesis is based on well-established chemical transformations, ensuring high reproducibility and scalability. This document outlines the complete synthetic route, including detailed experimental protocols, tabulated quantitative data for each step, and visualizations of the reaction pathway and experimental workflow.

Introduction

Cyclohexane-1,3-dione derivatives are valuable structural motifs in organic chemistry and are recognized as key precursors for a wide array of biologically active compounds and natural products. Their versatile reactivity, stemming from the presence of an active methylene group and two carbonyl functionalities, allows for their elaboration into more complex molecular architectures. The introduction of a 3,4-dimethoxyphenyl substituent at the 5-position of the cyclohexane-1,3-dione core is of particular interest, as this moiety is a common feature in many pharmacologically active molecules. This guide details a three-step synthesis beginning from commercially available starting materials.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence:

-

Claisen-Schmidt Condensation: An initial base-catalyzed condensation between 3,4-dimethoxybenzaldehyde and acetone to form the α,β-unsaturated ketone, 4-(3,4-dimethoxyphenyl)but-3-en-2-one.

-

Michael Addition: The conjugate addition of diethyl malonate to the chalcone-like intermediate in the presence of a base to yield the 1,5-dicarbonyl precursor.

-

Intramolecular Cyclization, Hydrolysis, and Decarboxylation: A base-mediated intramolecular condensation of the Michael adduct, followed by saponification of the ester and subsequent decarboxylation to afford the target molecule.

The overall synthetic scheme is presented below:

Experimental Protocols

Step 1: Synthesis of 4-(3,4-Dimethoxyphenyl)but-3-en-2-one

This step involves a Claisen-Schmidt condensation reaction.

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Acetone

-

Ethanol (95%)

-

10% Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in ethanol.

-

Add acetone (1.0-1.2 eq) to the solution and stir until a homogeneous mixture is obtained.

-

Slowly add 10% aqueous NaOH solution while stirring.

-

Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 4-(3,4-dimethoxyphenyl)but-3-en-2-one.

Step 2: Synthesis of Diethyl 2-(1-(3,4-dimethoxyphenyl)-3-oxobutyl)malonate

This step is a Michael addition of diethyl malonate to the α,β-unsaturated ketone.

Materials:

-

4-(3,4-Dimethoxyphenyl)but-3-en-2-one

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOt-Bu)

-

Anhydrous ethanol or Dichloromethane (DCM)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol, or use commercially available sodium ethoxide.

-

To this basic solution, add diethyl malonate (1.1 eq) dropwise at room temperature with stirring.

-

Add a solution of 4-(3,4-dimethoxyphenyl)but-3-en-2-one (1.0 eq) in anhydrous ethanol to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

-

Neutralize the reaction mixture with dilute HCl.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Michael adduct. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves an intramolecular cyclization, followed by hydrolysis and decarboxylation.

Materials:

-

Crude Diethyl 2-(1-(3,4-dimethoxyphenyl)-3-oxobutyl)malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the crude Michael adduct in anhydrous ethanol and add a solution of sodium ethoxide in ethanol.

-

Reflux the mixture for 2-4 hours to facilitate the intramolecular cyclization (Dieckmann condensation).

-

After cooling, add an aqueous solution of NaOH and reflux for another 2-3 hours to hydrolyze the ester group.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is acidic.

-

Gently heat the acidic solution to effect decarboxylation.

-

Cool the mixture in an ice bath to precipitate the final product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water).

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, based on typical yields and conditions reported for analogous reactions in the literature.

Table 1: Quantitative Data for Step 1 - Claisen-Schmidt Condensation

| Parameter | Value | Reference |

| Reactants | ||

| 3,4-Dimethoxybenzaldehyde | 1.0 eq | [1] |

| Acetone | 1.0 - 3.0 eq | [2] |

| Reagents & Solvents | ||

| Catalyst | NaOH (aq. solution) | [2] |

| Solvent | Ethanol | [3] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [4] |

| Time | 2 - 20 hours | [2] |

| Yield | 85-95% | [1] |

Table 2: Quantitative Data for Step 2 - Michael Addition

| Parameter | Value | Reference |

| Reactants | ||

| 4-(3,4-Dimethoxyphenyl)but-3-en-2-one | 1.0 eq | N/A |

| Diethyl Malonate | 1.0 - 1.2 eq | [5] |

| Reagents & Solvents | ||

| Base | NaOEt or KOt-Bu | [5] |

| Solvent | Ethanol or CH₂Cl₂ | [5] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [5] |

| Time | 3 - 6 hours | [5] |

| Yield | 72-94% | [5] |

Table 3: Quantitative Data for Step 3 - Cyclization, Hydrolysis, and Decarboxylation

| Parameter | Value | Reference |

| Reactant | ||

| Michael Adduct | 1.0 eq | N/A |

| Reagents & Solvents | ||

| Cyclization Base | NaOEt in Ethanol | [6] |

| Hydrolysis Reagent | NaOH (aq. solution) | [6] |

| Acidification/Decarboxylation | HCl (conc.) | [6] |

| Reaction Conditions | ||

| Cyclization Temperature | Reflux | [6] |

| Hydrolysis Temperature | Reflux | [6] |

| Decarboxylation Temperature | Gentle Heating | [6] |

| Yield | 60-80% (over 2 steps) | [6] |

Mandatory Visualizations

Experimental Workflow Diagram

This comprehensive guide provides a robust framework for the synthesis of this compound. The outlined procedures are based on well-established and high-yielding reactions, making this pathway suitable for implementation in a research and development setting. The provided quantitative data and visualizations serve as a practical resource for the efficient execution of this synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is limited in publicly available literature. This guide provides a comprehensive overview based on established knowledge of closely related analogs, namely 5-(3-methoxyphenyl)cyclohexane-1,3-dione and 5-(4-methoxyphenyl)cyclohexane-1,3-dione, and the general characteristics of the cyclohexane-1,3-dione chemical class. All quantitative data presented is for these analogs and should be considered as predictive for the title compound.

Introduction

This compound is a member of the 5-aryl-cyclohexane-1,3-dione family, a class of organic compounds that has garnered significant interest in medicinal chemistry and materials science. The core structure, a cyclohexane-1,3-dione, is a versatile scaffold known for its reactivity and ability to participate in various chemical transformations. The presence of a substituted phenyl ring at the 5-position imparts specific electronic and steric properties that can modulate the molecule's biological activity and physicochemical characteristics. This guide aims to provide a detailed technical overview of the anticipated physicochemical properties, potential synthetic routes, and likely biological activities of this compound, drawing parallels from its well-documented analogs.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its formulation in potential therapeutic applications. The following table summarizes the known or predicted properties based on its structural analogs.

| Property | 5-(3-Methoxyphenyl)cyclohexane-1,3-dione | 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | Predicted this compound |

| Molecular Formula | C₁₃H₁₄O₃ | C₁₃H₁₄O₃ | C₁₄H₁₆O₄ |

| Molecular Weight | 218.25 g/mol | 218.25 g/mol | 248.27 g/mol |

| Melting Point | 127-132 °C[1] | 179.5-183.5 °C[2] | Expected to be in a similar or slightly higher range. |

| Boiling Point | 391 °C at 760 mmHg (Predicted)[1] | 394.4 ± 42.0 °C (Predicted)[2] | Predicted to be slightly higher due to increased molecular weight. |

| pKa | 4.95 ± 0.20 (Predicted)[1] | 4.95 ± 0.20 (Predicted)[2] | Expected to be in a similar range. |

| LogP | Not available | Not available | Predicted to be slightly higher than mono-methoxy analogs due to the additional methoxy group. |

| Solubility | Soluble in organic solvents. | Soluble in organic solvents. | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. |

Synthesis and Experimental Protocols

The synthesis of 5-aryl-cyclohexane-1,3-diones typically proceeds through a well-established reaction sequence involving a Knoevenagel condensation followed by a Michael addition.[3] A plausible synthetic route for this compound is outlined below.

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of 3,4-dimethoxybenzaldehyde with a suitable active methylene compound, such as Meldrum's acid or dimedone, followed by subsequent reactions to form the cyclohexane-1,3-dione ring. A common method involves the one-pot reaction of an aromatic aldehyde, dimedone, and a catalyst.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted from similar syntheses)

-

Reaction Setup: To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) and dimedone (1 equivalent) in a suitable solvent (e.g., ethanol, water, or solvent-free), add a catalytic amount of a base (e.g., piperidine, L-proline, or diethylamine).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Derivatives of cyclohexane-1,3-dione have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, and herbicidal properties.[4][5][6]

Anticancer Activity

Several studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[7][8] A significant target for this class of compounds is the c-Met kinase, a receptor tyrosine kinase that is often dysregulated in various cancers, including non-small-cell lung cancer (NSCLC).[9] Inhibition of the c-Met signaling pathway can lead to the suppression of tumor growth, proliferation, and metastasis.

Caption: Inhibition of the c-Met signaling pathway by 5-aryl-cyclohexane-1,3-diones.

Antibacterial Activity

Certain cyclohexane-1,3-dione derivatives have demonstrated antibacterial activity against various bacterial strains.[4][5] The mechanism of action is not always fully elucidated but may involve the inhibition of essential bacterial enzymes.

Herbicidal Activity

The cyclohexane-1,3-dione scaffold is a known component of some commercial herbicides.[10] These compounds often act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and tocopherol biosynthesis in plants.

Experimental Workflows

The investigation of a novel compound like this compound would typically follow a structured experimental workflow.

Caption: General experimental workflow for the development of a novel compound.

Conclusion

References

- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 2. Tandem Aldol-Michael reactions in aqueous diethylamine medium: a greener and efficient approach to dimedone-barbituric acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate | 1255717-24-8 [smolecule.com]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione: A Look into a Promising Scaffold

While the precise mechanism of action for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione remains to be fully elucidated in publicly available research, the broader family of cyclohexane-1,3-dione derivatives has demonstrated a wide spectrum of biological activities, suggesting a rich potential for therapeutic applications. This guide provides an in-depth overview of the known biological effects of related compounds, offering a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical scaffold.

The cyclohexane-1,3-dione core is a versatile pharmacophore that has been explored for various therapeutic purposes, including anticancer, antimicrobial, herbicidal, and anti-inflammatory applications. The introduction of a 3,4-dimethoxyphenyl substituent is a key structural feature known to influence the biological activity and pharmacokinetic properties of various molecules, often enhancing their metabolic stability and absorption.

Putative Biological Activities of Cyclohexane-1,3-dione Derivatives

Research into various derivatives of cyclohexane-1,3-dione has pointed towards several potential mechanisms of action, primarily centered around enzyme inhibition and cytotoxicity against cancer cells.

Anticancer Activity

A significant body of research has focused on the anticancer properties of cyclohexane-1,3-dione derivatives. For instance, a study on a series of these compounds revealed cytotoxic effects against human breast adenocarcinoma cells (MDA-MB-231). One particular derivative, compound 5c, exhibited a lethal concentration (LC50) of 10.31±0.003 μg/ml in a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Furthermore, compounds bearing the 3,4-dimethoxyphenyl moiety have shown significant cytotoxicity against a range of cancer cell lines. This substitution pattern has been linked to selective activity against MCF7 and MDA-MB-231 breast cancer cells. In a separate study on 1,2,4-triazole derivatives, the presence of a 3,4-dimethoxyphenyl group led to compounds with micromolar IC50 values against various human cancer cell lines, with one of the proposed mechanisms being the inhibition of tubulin polymerization.

Enzyme Inhibition

A notable target for some cyclohexane-1,3-dione derivatives is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in tyrosine metabolism. Inhibition of this enzyme is the basis for the herbicidal activity of some commercial products.[2] Additionally, derivatives of cyclohexane-1,3-dione have been synthesized and identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and survival, with some compounds displaying IC50 values in the nanomolar range.[3] The 3,4-dimethoxy substitution has also been highlighted for its role in developing potent and metabolically stable inhibitors of cathepsin K, a cysteine protease involved in bone resorption.

Future Directions and Research Imperatives

The existing body of literature strongly suggests that this compound is a compound of significant interest for further pharmacological investigation. However, to ascertain its specific mechanism of action, a series of targeted studies are required. These would include:

-

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific cellular proteins that interact with the compound.

-

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, such as kinases and proteases, to determine its inhibitory profile and potency (IC50, Ki values).

-

Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, including proliferation, apoptosis, and cell cycle progression in different cell lines.

-

Signaling Pathway Analysis: Utilizing methods like Western blotting and reporter gene assays to investigate the modulation of specific signaling pathways (e.g., PI3K/Akt, MAPK, etc.) by the compound.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following represents a general methodology for assessing the anticancer activity of a novel compound, based on standard laboratory practices.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the LC50 value.

Visualizing Potential Mechanisms

Given the inhibitory activity of related compounds on kinases, a hypothetical signaling pathway that could be investigated for modulation by this compound is the c-Met signaling cascade.

Caption: Hypothetical inhibition of the c-Met signaling pathway.

The following diagram illustrates a generalized workflow for evaluating the anticancer properties of a novel compound.

Caption: General workflow for anticancer drug screening.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Cyclohexane-1,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3-dione and its derivatives are pivotal structural motifs in organic chemistry, serving as versatile precursors for the synthesis of a wide array of natural products and pharmaceutically active compounds.[1][2] These molecules exhibit a diverse range of biological activities, including herbicidal, anti-bacterial, anti-tumor, and anti-inflammatory properties.[2][3] The structural elucidation of these compounds is fundamental to understanding their function and advancing drug discovery efforts. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful tool for the unambiguous characterization of these molecules.

A key feature of cyclohexane-1,3-diones is their existence in a dynamic equilibrium between keto and enol tautomeric forms.[4][5] This tautomerism significantly influences their chemical reactivity and is a critical factor in the interpretation of their NMR spectra. This guide provides a comprehensive overview of the NMR characterization of cyclohexane-1,3-dione derivatives, complete with data presentation, detailed experimental protocols, and visual diagrams to illustrate core concepts.

The Phenomenon of Keto-Enol Tautomerism

Cyclohexane-1,3-diones exist as a mixture of the diketo form and its more stable mono-enol tautomer.[5][6] This equilibrium is rapid and solvent-dependent. The enol form is stabilized by the formation of a conjugated system and, in many cases, by intramolecular hydrogen bonding.[5][7] The presence of both tautomers in solution means that NMR spectra will often display separate sets of signals for each form, with the ratio of their integrals reflecting the equilibrium position.

Caption: Keto-enol tautomeric equilibrium in cyclohexane-1,3-dione.

¹H NMR Spectral Characteristics

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are all used for structure determination.

-

Enolic Proton (-OH): The most downfield signal, typically appearing as a broad singlet in the range of δ 10.0-15.0 ppm. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.

-

Vinylic Proton (=CH-): In the enol form, a sharp singlet is observed around δ 5.0-6.0 ppm. For the parent cyclohexane-1,3-dione, this signal appears at approximately 5.5 ppm.[8]

-

Methylene Protons (-CH₂-): The protons on the cyclohexane ring appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm).

-

C2-H₂ (Keto form): Protons alpha to both carbonyls are the most deshielded, appearing as a singlet around δ 3.5 ppm.

-

C4-H₂ and C6-H₂: These methylene protons adjacent to one carbonyl group typically resonate around δ 2.3-2.8 ppm as triplets.[8]

-

C5-H₂: The methylene protons furthest from the carbonyl groups are the most shielded, appearing as a quintet around δ 1.9-2.1 ppm.[8]

-

Table 1: Typical ¹H NMR Chemical Shifts (δ) for Cyclohexane-1,3-dione

| Proton Assignment | Tautomeric Form | Chemical Shift (ppm) | Multiplicity |

| Enolic -OH | Enol | ~11.25 | broad s |

| Vinylic C2-H | Enol | ~5.50 | s |

| C4-H₂, C6-H₂ | Enol | ~2.41 | t |

| C5-H₂ | Enol | ~1.95 | quint |

| C2-H₂ | Keto | ~3.55 | s |

| C4-H₂, C6-H₂ | Keto | ~2.65 | t |

| C5-H₂ | Keto | ~2.10 | quint |

Data compiled from literature values. Chemical shifts are approximate and can vary based on solvent and substituents.[8]

¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their electronic environment. Proton-decoupled spectra are standard, where each unique carbon appears as a single line.

-

Carbonyl Carbons (C=O): These are the most deshielded carbons, appearing far downfield in the range of δ 190-210 ppm. In the enol form, the C1 carbonyl resonates around δ 202 ppm, while the C3 carbon involved in enolization appears further upfield.[9]

-

Enolic Carbons (C=C-OH): The carbons of the enol double bond appear in the δ 100-190 ppm range. The C2 carbon resonates at approximately δ 101 ppm, while the C3 carbon (now C-OH) is found near δ 190 ppm.[9]

-

Methylene Carbons (-CH₂-): The aliphatic carbons of the ring appear in the upfield region of the spectrum (δ 20-50 ppm).[10]

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Cyclohexane-1,3-dione (Enol Form)

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (C=O) | ~202.2 |

| C2 (=CH) | ~101.1 |

| C3 (=C-OH) | ~190.0 |

| C4, C6 (-CH₂-) | ~36.7 |

| C5 (-CH₂-) | ~21.3 |

Data obtained in DMSO solvent. Chemical shifts are approximate and can vary.[9]

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and standardized instrument parameters.

Protocol 1: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the cyclohexane-1,3-dione derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[11][12]

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[13][14]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] Gently swirl or vortex the vial to ensure the sample is fully dissolved, creating a homogeneous solution.[11]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]

-

Internal Standard (Optional): If quantitative analysis or a precise chemical shift reference is needed, add a small amount of an internal standard like tetramethylsilane (TMS). Often, the residual solvent peak is sufficient for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11][15]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[12]

Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition

This is a general workflow; specific parameters will be set by the NMR facility operator.

-

Instrument Setup: The sample is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

-

¹H Spectrum Acquisition:

-

A standard single-pulse experiment is typically run.

-

Key parameters include the spectral width, acquisition time, relaxation delay (d1), and number of scans (ns). For a routine ¹H spectrum, 8 to 16 scans are usually sufficient.

-

-

¹³C Spectrum Acquisition:

-

A proton-decoupled experiment is standard to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[16]

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (from several hundred to thousands), leading to longer experiment times.[13]

-

A sufficient relaxation delay (e.g., 2 seconds) is crucial for accurate integration, especially for quaternary carbons.

-

-

Data Processing:

-

The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the appropriate standard (TMS or residual solvent peak).

-

Peaks are integrated (for ¹H) and picked.

-

Visualization of Workflow and Data Interpretation

The characterization process follows a logical progression from sample preparation to final structural confirmation.

Caption: General workflow for NMR-based structural elucidation.

The final step involves correlating all the data. The number of signals in the ¹³C spectrum confirms the number of unique carbons, while the ¹H spectrum gives proton counts and connectivity information through spin-spin coupling. For complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for definitively assigning all signals and confirming the molecular structure.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the characterization of cyclohexane-1,3-dione derivatives. A thorough understanding of their keto-enol tautomerism is fundamental to correctly interpreting the spectral data. By following standardized experimental protocols and a systematic approach to data analysis, researchers can confidently elucidate the structures of these important chemical entities, paving the way for further research and development in medicinal chemistry and materials science.

References

- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. THE TWO STRUCTURES OF THE MONO ENOLS OF 1,3-CYCLOHEXANEDIONE EXPLAINED.. [askfilo.com]

- 7. benchchem.com [benchchem.com]

- 8. 1,3-Cyclohexanedione(504-02-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. organomation.com [organomation.com]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 15. rsc.org [rsc.org]

- 16. sc.edu [sc.edu]

retrosynthetic analysis of substituted cyclohexane-1,3-diones

An In-depth Technical Guide to the Retrosynthetic Analysis of Substituted Cyclohexane-1,3-diones

Introduction

Substituted cyclohexane-1,3-diones are pivotal intermediates in organic synthesis, serving as foundational building blocks for a wide array of bioactive molecules, natural products, and herbicides.[1][2] Their utility stems from the versatile reactivity of the dicarbonyl system and the activated methylene group at the C2 position.[3] This guide provides a comprehensive overview of the primary retrosynthetic strategies for disconnecting this valuable scaffold, supported by detailed forward-synthesis experimental protocols, quantitative data, and workflow visualizations for researchers in synthetic chemistry and drug development.

Core Retrosynthetic Strategies

The retrosynthetic analysis of the cyclohexane-1,3-dione core primarily involves disconnections that break the carbocyclic ring, leading back to acyclic or simpler cyclic precursors. The most prominent strategies exploit well-established carbonyl chemistry reactions, namely the Robinson Annulation, the Dieckmann Condensation, and the consecutive Michael-Claisen condensation.

Caption: Key retrosynthetic disconnections for the cyclohexane-1,3-dione scaffold.

Key Synthetic Methodologies & Protocols

The Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that constructs a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[4] The process typically involves the reaction of a ketone enolate (the Michael donor) with an α,β-unsaturated ketone (the Michael acceptor).[5][6]

Caption: Experimental workflow of the Robinson Annulation.

Experimental Protocol: Synthesis of the Wieland-Miescher Ketone

The Wieland-Miescher ketone is a classic product of the Robinson annulation, formed from 2-methyl-cyclohexane-1,3-dione and methyl vinyl ketone (MVK).[4]

-

Enamine Formation: A mixture of 2-methyl-cyclohexane-1,3-dione (1.0 eq) and pyrrolidine (1.1 eq) in benzene is heated to reflux with azeotropic removal of water for 2 hours. The solvent is then removed under reduced pressure.

-

Michael Addition: The crude enamine is dissolved in dioxane and cooled. Methyl vinyl ketone (1.0 eq) is added dropwise, and the mixture is stirred at room temperature overnight.

-

Hydrolysis and Cyclization: An acetate buffer solution (pH 4.5-5) is added to the reaction mixture, which is then heated at reflux for 4 hours to facilitate hydrolysis of the enamine and the subsequent intramolecular aldol condensation and dehydration.

-

Workup and Purification: After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or crystallization to yield the Wieland-Miescher ketone.

Table 1: Representative Robinson Annulation Reactions

| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) | Reference |

| 2-Methyl-1,3-cyclohexanedione | 3-Buten-2-one (MVK) | Pyrrolidine | Dioxane | ~70% | [7] |

| Cyclohexanone | Methyl vinyl ketone | NaOH | Ethanol | ~65% | [4] |

| Dimedone | Methyl vinyl ketone | L-Proline | DMSO | >90% (asymmetric) | [5] |

Consecutive Michael-Claisen Process

A more recent and highly efficient one-pot strategy involves a consecutive double Michael addition followed by a Claisen-type cyclization. This method is particularly effective for synthesizing 4-substituted cyclohexane-1,3-diones from simple starting materials like acetone and α,β-unsaturated esters.[8][9] The regioselectivity is a key advantage of this process.[8]

Caption: Workflow for the consecutive Michael-Claisen synthesis.

Experimental Protocol: Synthesis of Ethyl 3-(2,4-dioxocyclohexyl)propanoate [8][9]

-

Reagent Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) is added. The NaH is washed with dry toluene to remove the mineral oil.

-

Enolate Formation: The flask is cooled to -10 °C, and acetone (2.3 eq) is added dropwise under neat conditions or in a minimal amount of dry toluene. The mixture is stirred for 20-30 minutes at -10 °C to 0 °C to form the acetone enolate.

-

Michael-Claisen Reaction: Ethyl acrylate (1.0 eq) is added dropwise to the enolate suspension at -10 °C. The reaction is monitored by TLC. It is typically stirred for 40-100 minutes, allowing the temperature to rise to room temperature.

-

Workup and Purification: The reaction is quenched by the slow addition of cold, dilute HCl. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford the target compound.

Table 2: Michael-Claisen Synthesis of Substituted Cyclohexane-1,3-diones

| Ketone | α,β-Unsaturated Ester | Base | Temperature | Yield (%) | Reference |

| Acetone | Ethyl acrylate | NaH | -10 °C to RT | 85% | [8] |

| Acetone | Methyl crotonate | NaH | -10 °C to RT | 75% | [2][9] |

| 2-Butanone | Ethyl acrylate | NaH | -10 °C to RT | 78% | [2][9] |

| Acetophenone | Ethyl acrylate | NaH | -10 °C to RT | 72% | [8] |

The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be decarboxylated to yield a cyclic ketone.[10][11] For the synthesis of cyclohexane-1,3-diones, this pathway is less direct than the previous methods but is a valid retrosynthetic disconnection. The required starting material is a substituted 1,7-diester, which upon cyclization, hydrolysis, and decarboxylation would yield a 5-substituted cyclohexane-1,3-dione.

Experimental Protocol: General Procedure for Dieckmann Condensation [12]

-

Reaction Setup: A solution of the appropriate 1,7-diester (1.0 eq) in a dry, inert solvent (e.g., toluene or THF) is added to a suspension of a strong base, such as sodium hydride (NaH, 1.1 eq) or sodium ethoxide (NaOEt, 1.1 eq), under an inert atmosphere.

-

Cyclization: The mixture is heated to reflux until the reaction is complete (monitored by TLC). The reaction forms the cyclic β-keto ester as its enolate salt.

-

Workup: After cooling to room temperature, the reaction is carefully quenched with aqueous acid (e.g., 1 M HCl) to neutralize the base and protonate the enolate. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.

-

Hydrolysis and Decarboxylation: The crude β-keto ester is then subjected to saponification (e.g., with aqueous NaOH), followed by acidification and heating to induce decarboxylation, yielding the final substituted cyclohexane-1,3-dione. The product is purified by chromatography or crystallization.

Table 3: Dieckmann Condensation for Cyclic β-Keto Ester Formation

| Substrate | Base | Solvent | Product | Yield (%) | Reference |

| Diethyl adipate (1,6-diester) | NaOEt | Ethanol | 2-Carbethoxycyclopentanone | ~80% | [11] |

| Diethyl pimelate (1,7-diester) | NaOEt | Toluene | 2-Carbethoxycyclohexanone | ~85% | [12] |

| Substituted 1,7-Diesters | NaH | DMSO | Substituted β-Keto Esters | High | [13] |

References

- 1. ihbt.res.in [ihbt.res.in]

- 2. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. chemistwizards.com [chemistwizards.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 9. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Dieckmann Condensation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Probing the Bioactivity of Novel Cyclohexane-1,3-dione Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the biological activity screening of novel cyclohexane-1,3-dione analogues, focusing on their anticancer, herbicidal, and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Biological Activities and Quantitative Data

Cyclohexane-1,3-dione analogues have demonstrated significant potential in various therapeutic and agricultural applications. The following tables summarize the quantitative data from biological screenings of different classes of these compounds.

Anticancer Activity

Derivatives of cyclohexane-1,3-dione have been extensively studied for their cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of critical enzymes in cancer cell signaling, such as tyrosine kinases.[1][2]

Table 1: Anticancer Activity of Cyclohexane-1,3-dione Analogues

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 3b | A549 (Non-small cell lung cancer) | 5.83 | Not specified | [3] |

| 5c | A549 (Non-small cell lung cancer) | 6.21 | Not specified | [3] |

| 5d | A549 (Non-small cell lung cancer) | 7.15 | Not specified | [3] |

| 7b | A549 (Non-small cell lung cancer) | 8.32 | Not specified | [3] |

| Compound 5c | MDA-MB-231 (Breast cancer) | 10.31 (LC50, µg/mL) | Not specified | [4] |

| Compound 5 | c-Met Kinase | 0.24 (nM) | Tyrosine Kinase Inhibition | [5] |

| Compound 7a | c-Met Kinase | 0.31 (nM) | Tyrosine Kinase Inhibition | [5] |

| Compound 7b | c-Met Kinase | 0.45 (nM) | Tyrosine Kinase Inhibition | [5] |

| Compound 10c | c-Met Kinase | 0.52 (nM) | Tyrosine Kinase Inhibition | [5] |

| Compound 10e | c-Met Kinase | 0.68 (nM) | Tyrosine Kinase Inhibition | [5] |

| Compound 11c | c-Met Kinase | 0.81 (nM) | Tyrosine Kinase Inhibition | [5] |

| Compound 11f | c-Met Kinase | 0.93 (nM) | Tyrosine Kinase Inhibition | [5] |

Herbicidal Activity

A significant application of cyclohexane-1,3-dione derivatives is in agriculture as herbicides. These compounds are known to inhibit key enzymes in plant metabolic pathways, such as acetyl-CoA carboxylase (ACCase) and p-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7]

Table 2: Herbicidal Activity of 2-Acyl-cyclohexane-1,3-dione Analogues against Arabidopsis thaliana HPPD

| Compound ID | R Group | I50 (µM) |

| 5a | n-C7H15 | 1.2 ± 0.1 |

| 5b | n-C9H19 | 0.45 ± 0.05 |

| 5c | n-C10H21 | 0.28 ± 0.03 |

| 5d | n-C11H23 | 0.18 ± 0.02 |

| Sulcotrione (commercial herbicide) | - | 0.25 ± 0.02 |

Data sourced from a study on 2-acyl-cyclohexane-1,3-dione congeners as HPPD inhibitors.[8]

Table 3: Inhibition of Acetyl-CoA Carboxylase (ACCase) by Cyclohexanedione Herbicides

| Compound | Plant Species | Ki (µM) |

| Alloxydim | Festuca arundinacea | 1.95 |

| Sethoxydim | Festuca arundinacea | 0.54 |

| Clethodim | Festuca arundinacea | 0.02 |

| Alloxydim | Pisum sativum | >1000 |

| Sethoxydim | Pisum sativum | 2200 |

| Clethodim | Pisum sativum | 53 |

Data highlights the selective inhibition of ACCase from grasses compared to broadleaf plants.[9]

Antimicrobial Activity

Certain cyclohexane-1,3-dione analogues, particularly their metal complexes, have shown promising antibacterial activity. The screening is typically performed against a panel of Gram-positive and Gram-negative bacteria.[10]

Table 4: Antibacterial Activity of Cyclohexane-1,3-dione Ligands and their Metal Complexes (Inhibition Zone in mm)

| Compound | E. coli | S. aureus | E. faecalis | S. typhimurium |

| L¹ | - | - | - | - |

| L² | - | - | - | - |

| [Cu(L¹)₂(OAc)₂]·H₂O | - | - | - | - |

| [Zn(L¹)(OAc)₂(H₂O)₂]·3H₂O | 10 | 11 | 12 | 11 |

| [Cu(L²)₂]·2NO₃·1.5DMF·H₂O | 12 | 13 | 14 | 12 |

| [Zn₂(L²)(OAc)₄(H₂O)₄]·5H₂O | 11 | 12 | 13 | 11 |

| Ampicillin (Standard) | 25 | 28 | 27 | 26 |

L¹ = 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, L² = 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione. '-' indicates no activity.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the screening of cyclohexane-1,3-dione analogues.

Synthesis of Novel Cyclohexane-1,3-dione Analogues

2.1.1. Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones [10]

-

To a solution of 1,3-cyclohexanedione or its derivative (2.00 mmol) in dichloromethane (40 mL), add the corresponding acid derivative (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) successively.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, dilute the mixture with dichloromethane and filter.

-

Add 20 mL of 1 M HCl to the filtrate.

-

Extract the aqueous phase with ether (3 x 20 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

2.1.2. Synthesis of 2-[2-(Substituted-phenyl)hydrazono]cyclohexane-1,3-dione [6]

-

Prepare a diazonium salt solution by dissolving the substituted aniline (10 mmol) in a hydrochloric acid solution (2.5 mL) and adding an aqueous solution of sodium nitrite (0.69 g, 10 mmol in 10 mL of water) at 0-5 °C with stirring for 1 hour.

-

In a separate flask, dissolve cyclohexane-1,3-dione (1.12 g, 10 mmol) in an ethanol solution (10 mL).

-

Add the cyclohexane-1,3-dione solution to the diazonium salt solution and continue stirring at 0-5 °C for 4 hours.

-

Filter the resulting solid product, wash with water, and dry.

-

Recrystallize the crude product from ethanol.

Anticancer Activity Screening

2.2.1. MTT Assay for Cell Viability [4][11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized cyclohexane-1,3-dione analogues and incubate for 72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Herbicidal Activity Screening

2.3.1. p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay [8][10]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 M sodium phosphate buffer (pH 7.2), 1.8 mM ascorbate, and 0.2 mM p-hydroxyphenylpyruvate (HPP) in a total volume of 3 mL.

-

Enzyme and Inhibitor Incubation: Add the plant-derived HPPD enzyme extract and the cyclohexane-1,3-dione inhibitor to the reaction mixture and incubate for 3 minutes at 37 °C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (HPP).

-

Activity Measurement: Monitor the consumption of oxygen using an oxygen electrode or a spectrophotometric assay coupled with a secondary enzyme.

-

Data Analysis: Calculate the rate of reaction at different inhibitor concentrations to determine the I50 value.

2.3.2. Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

-

Enzyme Extraction: Isolate chloroplasts from a susceptible grass species (e.g., barley).

-

Reaction Mixture: Prepare a reaction mixture containing the chloroplast enzyme preparation, ATP, MgCl₂, NaH¹⁴CO₃, and acetyl-CoA.

-

Inhibitor Addition: Add various concentrations of the cyclohexane-1,3-dione herbicide.

-

Reaction and Termination: Incubate the reaction mixture and then terminate the reaction by adding acid.

-

Quantification: Measure the incorporation of ¹⁴C from NaH¹⁴CO₃ into an acid-stable product (malonyl-CoA).

-

Data Analysis: Determine the Ki value by plotting the reaction rates against inhibitor concentrations.[13]

Antimicrobial Activity Screening

2.4.1. Agar Disk Diffusion Method [14][15]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

-

Agar Plate Inoculation: Evenly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the inoculated agar surface.

-

Incubation: Incubate the plates at 37 °C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.

Signaling Pathways

Experimental Workflows

References

- 1. Screening assays for tyrosine kinase inhibitors: A review [ouci.dntb.gov.ua]

- 2. Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. atcc.org [atcc.org]

- 12. MTT (Assay protocol [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility Profile of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a molecule of interest in medicinal chemistry and drug discovery, belonging to the class of diarylpentanoids. The cyclohexane-1,3-dione scaffold is a key structural feature in various biologically active compounds. A thorough understanding of its solubility in different organic solvents is paramount for its synthesis, purification, formulation, and screening in drug development pipelines. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a representative solubility profile, a detailed experimental protocol for solubility determination, and a workflow for the experimental process.

Core Data Presentation: Illustrative Solubility of this compound

The following table summarizes the anticipated solubility of this compound in a range of common organic solvents at ambient temperature (approximately 25°C). The structural features of the molecule, including the polar 1,3-dione system and the relatively non-polar dimethoxyphenyl group, suggest a varied solubility profile. It is expected to be more soluble in polar aprotic and some protic organic solvents.

| Organic Solvent | Solvent Type | Expected Solubility (g/L) |

| Chloroform | Halogenated | > 50 |

| Dichloromethane | Halogenated | > 50 |

| Acetone | Ketone | 20 - 50 |

| Ethyl Acetate | Ester | 10 - 20 |

| Tetrahydrofuran (THF) | Ether | 20 - 50 |

| Acetonitrile | Nitrile | 5 - 10 |

| Methanol | Alcohol | 5 - 10 |

| Ethanol | Alcohol | 5 - 10 |

| Toluene | Aromatic Hydrocarbon | 1 - 5 |

| Hexane | Aliphatic Hydrocarbon | < 1 |

Disclaimer: The data presented in this table is illustrative and intended to provide a likely solubility profile based on the chemical structure and the solubility of analogous compounds. For precise quantitative data, experimental determination is necessary.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1]

1. Materials and Equipment:

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument for quantification.

2. Procedure:

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

Data Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Mandatory Visualization

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to depict. The logical relationship in the experimental design is a linear progression from sample preparation to final analysis, as illustrated in the workflow diagram above. The core principle is to create a saturated solution at equilibrium and then accurately measure the concentration of the dissolved solute.

References

The Therapeutic Potential of Dimethoxyphenyl-Substituted Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the pharmacological landscape of dimethoxyphenyl-substituted compounds, detailing their diverse therapeutic targets, mechanisms of action, and the experimental methodologies used to elucidate them.

Dimethoxyphenyl-substituted compounds represent a versatile class of molecules with a broad spectrum of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides a comprehensive overview of the key therapeutic targets of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in this promising field.

Anticancer Activity: Targeting Microtubule Dynamics

A significant area of research for dimethoxyphenyl-substituted compounds is in oncology, where they have shown potent cytotoxic activity against various cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Analysis of Anticancer Activity

Several studies have quantified the cytotoxic and tubulin polymerization inhibitory effects of various dimethoxyphenyl derivatives. The following table summarizes key findings for trimethoxyphenyl (TMP)-based analogues incorporating a dimethoxyphenyl (DMP) moiety.

| Compound | Cell Line | Cytotoxic Activity (IC50, µM) | Tubulin Polymerization Inhibition (%) | Reference |

| Compound 9 | HepG2 | 1.38 | 86.73 | [1] |

| Compound 10 | HepG2 | 2.54 | 80.51 | [1] |

| Compound 11 | HepG2 | 3.21 | 69.95 | [1] |

| Podophyllotoxin (control) | HepG2 | - | 91.32 | [1] |

| Compound 4e | MCF-7 | 7.79 | - | [2] |

| Compound 4f | MCF-7 | 10.79 | - | [2] |

| Compound 4l | MCF-7 | 13.20 | - | [2] |

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Mechanism of Action: Disruption of the Mitotic Spindle

Dimethoxyphenyl-substituted compounds that target tubulin exert their anticancer effects by interfering with the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division.[1] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1]

Figure 1: Mechanism of tubulin polymerization inhibition.

Experimental Protocols

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a specific density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the dimethoxyphenyl-substituted compounds and a vehicle control. Incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1][3]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound or control.

-

Incubation: Incubate the mixture at 37°C to allow for tubulin polymerization.

-

Measurement: Monitor the change in absorbance or fluorescence over time, which is proportional to the extent of tubulin polymerization.

-

Data Analysis: Compare the polymerization rate in the presence of the test compound to that of the control to determine the percentage of inhibition.[1] An ELISA-based method can also be utilized.[1]

Neurological and Psychiatric Applications: Modulating Serotonin Receptors

Dimethoxyphenyl-substituted compounds, particularly those with a phenethylamine or piperidine scaffold, have been extensively studied for their interaction with serotonin (5-HT) receptors. These receptors are crucial in regulating mood, cognition, and perception, making them important targets for treating psychiatric disorders.

Quantitative Analysis of Serotonin Receptor Activity

The affinity and functional activity of these compounds at various 5-HT receptor subtypes have been characterized using radioligand binding and functional assays.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Rmax, % of 5-HT) | Reference |

| LPH-5 ((S)-11) | 5-HT2A | 1.3 | - | - | [4] |

| LPH-5 ((S)-11) | 5-HT2B | 13 | - | - | [4] |

| LPH-5 ((S)-11) | 5-HT2C | 13 | - | - | [4] |

| Compound 4 | 5-HT2A | - | 1.6 | Full Agonist | [4] |

| Compound 4 | 5-HT2C | - | 5.8 | Full Agonist | [4] |

| 2C-B (1) | 5-HT2A | - | 1.6 | - | [4] |

| 2C-B (1) | 5-HT2C | - | 4.1 | - | [4] |

| CYB210010 | 5-HT2A | High Potency | High Potency | Agonist | [5] |

| CYB210010 | 5-HT2C | High Potency | High Potency | Agonist | [5] |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the receptors at equilibrium in the absence of competing ligand. EC50 is the half-maximal effective concentration. A lower Ki or EC50 value indicates higher affinity or potency, respectively.

Signaling Pathways: 5-HT2A Receptor Activation

The therapeutic and psychoactive effects of many dimethoxyphenyl-substituted compounds are mediated through their agonist activity at the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade involving the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Figure 2: 5-HT2A receptor signaling pathway.

Experimental Protocols

This assay is used to determine the binding affinity of a compound to a specific receptor.

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT2A).

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [125I]DOI) and various concentrations of the unlabeled test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value.[4]

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the test compound at various concentrations.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 and maximum response (Rmax).[4]

Other Therapeutic Applications

Dimethoxyphenyl-substituted compounds have also demonstrated potential in other therapeutic areas.

Anti-inflammatory and Antioxidant Activity

Certain dimethoxyphenyl derivatives, such as 2,6-dimethoxyphenol, have shown antioxidant and anti-inflammatory properties.[6] The proposed anti-inflammatory mechanism involves the inhibition of key inflammatory pathways like NF-κB and COX-2.[6] Dimerization of 2,6-dimethoxyphenol has been shown to enhance its antioxidant activity.[7]

Figure 3: Anti-inflammatory signaling pathways.

Anticonvulsant Activity

Some methoxy-substituted phenylmethylenehydantoins have demonstrated anticonvulsant effects. For example, 5-(o-methoxyphenyl)methylenehydantoin (5-o-MPMH) was found to have an ED50 of 73 mg/kg in an anticonvulsant model.[8]

Antimicrobial Activity

3,4-Dimethoxyphenol has been reported to exhibit broad-spectrum antimicrobial activity.[9]

General Experimental Workflow for Compound Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel dimethoxyphenyl-substituted compounds.

Figure 4: General workflow for drug discovery.

Conclusion

Dimethoxyphenyl-substituted compounds are a rich source of bioactive molecules with potential applications across multiple therapeutic areas, including oncology, neurology, and inflammatory diseases. Their diverse pharmacological profiles, stemming from interactions with key biological targets such as tubulin and serotonin receptors, underscore their importance in modern drug discovery. The data and methodologies presented in this guide offer a solid foundation for researchers to further explore and exploit the therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4-Dimethoxyphenol - MedChem Express [bioscience.co.uk]

An In-depth Technical Guide to 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione: Molecular Structure, Conformation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a scaffold of significant interest in medicinal chemistry and organic synthesis. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and fundamental chemical principles to provide a comprehensive overview of its molecular structure, conformational analysis, potential synthetic routes, and likely biological activities. This document serves as a valuable resource for researchers investigating this compound and the broader class of 5-aryl-cyclohexane-1,3-diones for applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a cyclohexane-1,3-dione ring substituted at the 5-position with a 3,4-dimethoxyphenyl group. The presence of the diketone functionality and the aromatic ring with its methoxy substituents are key determinants of its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₄ | Calculated |

| Molecular Weight | 248.27 g/mol | Calculated |

| CAS Number | 190064-28-9 | |

| Appearance | Solid (predicted) | Inferred |

| Purity | 95+% | |

| SMILES | O=C1CC(CC(C2=CC=C(OC)C(OC)=C2)C1)=O |

Conformational Analysis

The conformational preference of the this compound ring system is crucial for its interaction with biological targets. The cyclohexane ring is well-known to adopt a chair conformation to minimize angular and torsional strain[1]. In monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid steric hindrance with axial hydrogens, an effect known as 1,3-diaxial interaction[2].

For 5-phenylcyclohexane, the equatorial conformer is significantly more stable than the axial conformer[2]. The bulky 3,4-dimethoxyphenyl group in the title compound is therefore predicted to strongly favor the equatorial position in the chair conformation of the cyclohexane-1,3-dione ring. This places the large aromatic substituent in a less sterically hindered environment, leading to a more stable molecular conformation. The cyclohexane-1,3-dione ring itself may exist in a state of keto-enol tautomerism, which can influence its reactivity and hydrogen bonding capabilities.

Experimental Protocols: Synthesis

Proposed Synthesis of this compound:

A likely synthetic pathway involves the Michael addition of a nucleophile, such as malonic ester, to a chalcone precursor, followed by cyclization, hydrolysis, and decarboxylation. A more direct approach, however, would be the Michael addition of a suitable C3 synthon to 3,4-dimethoxybenzylidene acetone, or a related α,β-unsaturated ketone, followed by a Dieckmann condensation. A well-established general procedure for the synthesis of 5-substituted cyclohexane-1,3-diones involves the reaction of an α,β-unsaturated ketone with diethyl malonate in the presence of a base, followed by saponification, acidification, and decarboxylation.

Detailed Proposed Protocol (based on analogous syntheses):

-

Step 1: Michael Addition. To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) is added diethyl malonate. To this solution, 3,4-dimethoxybenzylidene acetone is added dropwise with stirring at room temperature. The reaction mixture is then refluxed for several hours to ensure the completion of the Michael addition.

-

Step 2: Saponification. After cooling, a solution of potassium hydroxide in water is added to the reaction mixture, which is then refluxed to saponify the ester groups.

-

Step 3: Acidification and Decarboxylation. The reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate salts and facilitates the decarboxylation upon heating. The mixture is then heated to induce decarboxylation, leading to the formation of the desired this compound.

-

Step 4: Purification. The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Proposed synthesis pathway for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the cyclohexane-1,3-dione scaffold is present in a wide range of biologically active molecules[3]. These derivatives have been reported to possess various activities, including herbicidal, anti-inflammatory, and anticancer properties[4].

Several cyclohexane-1,3-dione derivatives have been identified as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is a key enzyme in the tyrosine catabolic pathway and is a validated target for herbicides[5]. The inhibitory activity is attributed to the ability of the 1,3-dione moiety to chelate the active site iron atom of the enzyme.

Furthermore, some derivatives of cyclohexane-1,3-dione have been investigated as potential anticancer agents. For instance, certain compounds within this class have shown inhibitory effects on tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival[6]. Dysregulation of tyrosine kinase signaling is a hallmark of many cancers, making them attractive targets for drug development. It is plausible that this compound could exhibit similar inhibitory activities due to its structural features. The dimethoxyphenyl group, in particular, is a common moiety in many kinase inhibitors.

Caption: Postulated mechanism of action for this compound.

Conclusion

This compound represents an intriguing molecule for further investigation in the fields of medicinal chemistry and drug discovery. Based on the analysis of related compounds, it is predicted to adopt a stable chair conformation with the bulky substituent in an equatorial position. While specific experimental data remains scarce, established synthetic methodologies for related compounds provide a clear path for its preparation. The known biological activities of the cyclohexane-1,3-dione scaffold, particularly as enzyme inhibitors, suggest that this compound could be a valuable candidate for screening in various therapeutic areas, most notably in oncology and agrochemistry. Further experimental studies are warranted to fully elucidate its chemical properties and biological potential.

References

- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 5. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]

- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the One-Pot Synthesis of Cyclohexane-1,3-diones: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals